molecular formula C23H18N2O2 B14706758 6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 21417-84-5

6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14706758
CAS No.: 21417-84-5
M. Wt: 354.4 g/mol
InChI Key: FDLANDOWPMJSGO-UHFFFAOYSA-N
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Description

6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of pyrazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .

Scientific Research Applications

6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups, which contribute to its diverse reactivity and biological activity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

21417-84-5

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[5-(2-hydroxyphenyl)-1,3-diphenylpyrazol-4-yl]ethanone

InChI

InChI=1S/C23H18N2O2/c1-16(26)21-22(17-10-4-2-5-11-17)24-25(18-12-6-3-7-13-18)23(21)19-14-8-9-15-20(19)27/h2-15,27H,1H3

InChI Key

FDLANDOWPMJSGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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